2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15653574
InChI: InChI=1S/C24H20ClFN4OS/c1-16(18-8-12-20(26)13-9-18)28-29-23(31)15-32-24-27-21-4-2-3-5-22(21)30(24)14-17-6-10-19(25)11-7-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+
SMILES:
Molecular Formula: C24H20ClFN4OS
Molecular Weight: 467.0 g/mol

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide

CAS No.:

Cat. No.: VC15653574

Molecular Formula: C24H20ClFN4OS

Molecular Weight: 467.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide -

Specification

Molecular Formula C24H20ClFN4OS
Molecular Weight 467.0 g/mol
IUPAC Name 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide
Standard InChI InChI=1S/C24H20ClFN4OS/c1-16(18-8-12-20(26)13-9-18)28-29-23(31)15-32-24-27-21-4-2-3-5-22(21)30(24)14-17-6-10-19(25)11-7-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+
Standard InChI Key UVRXACGTGGRBIR-LQKURTRISA-N
Isomeric SMILES C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)F
Canonical SMILES CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Introduction

Synthesis

The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide would typically involve several steps:

  • Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

  • Introduction of the Chlorobenzyl Group: The benzimidazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base.

  • Formation of the Acetohydrazide Moiety: The intermediate product is reacted with thioacetic acid to form the acetohydrazide moiety.

  • Condensation with Fluorophenyl Ethylidene Aldehyde: Finally, the acetohydrazide is condensed with 1-(4-fluorophenyl)ethylidene aldehyde under appropriate conditions.

Biological Activities

Compounds with similar structures to 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide often exhibit significant biological properties, including:

  • Antimicrobial Activity: Benzimidazole derivatives have shown activity against various bacterial strains.

  • Anticancer Activity: These compounds can inhibit cell proliferation in cancer cell lines.

  • Anti-inflammatory Properties: They may also possess anti-inflammatory effects.

Potential Applications

Given its structural features, 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide could serve as a lead compound for developing new drugs targeting diseases such as cancer and infectious diseases. Additionally, it may find applications in agricultural chemistry as a pesticide or fungicide.

Data Table: Comparison of Similar Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazideApproximately 491Antimicrobial, Anticancer, Anti-inflammatory
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazideNot specifiedAnti-cancer, Anti-inflammatory
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazideApproximately 438.9Promising biological activities
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazideApproximately 480.97Antimicrobial, Anticancer

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